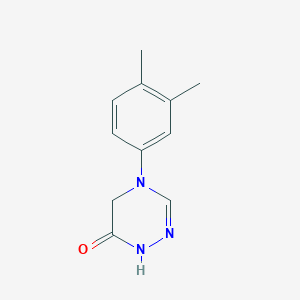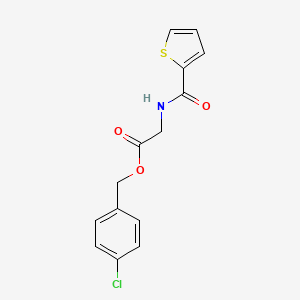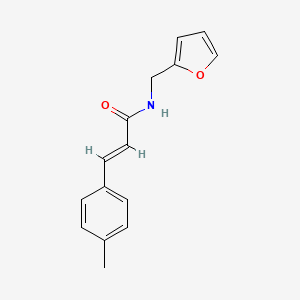
4-(3,4-dimethylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(3,4-dimethylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one" is a member of the 1,2,4-triazine family, characterized by its unique structural framework that incorporates a triazine ring substituted with a 3,4-dimethylphenyl group and a dihydro-1,2,4-triazin-6(1H)-one moiety. This structural arrangement contributes to its distinct chemical and physical properties, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives, including compounds similar to "4-(3,4-dimethylphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one," often involves cyclocondensation and cycloaddition pathways starting from amino acid imidates and hydrazines. A base-catalyzed methylation process is typically employed for introducing methyl groups at specific positions on the triazine ring (Collins, Hughes, & Johnson, 1999).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by extensive intermolecular hydrogen bonding, which significantly influences their crystalline arrangement and stability. For instance, compounds within this family have been observed to crystallize in various space groups, displaying intricate hydrogen bonding networks and pi-pi stacking interactions that stabilize their molecular structures (Hwang et al., 2006).
Chemical Reactions and Properties
1,2,4-Triazine compounds undergo a variety of chemical reactions, including oxidation, ring contraction, and nucleophilic substitution, which can alter their chemical structure and properties. For example, oxidation processes can convert dihydrotriazinones to their corresponding dehydro derivatives, while base-catalyzed ring contraction can transform triazepines into triazines with different substitution patterns (Collins, Hughes, & Johnson, 1999).
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-1,5-dihydro-1,2,4-triazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-10(5-9(8)2)14-6-11(15)13-12-7-14/h3-5,7H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBICKFDICGEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(=O)NN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5664453.png)



![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5664476.png)


![N-(2-methoxyethyl)-5-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5664500.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N'-diethylurea](/img/structure/B5664509.png)
![1-(5-chloro-2-pyridinyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5664514.png)
![N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5664517.png)

![N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5664552.png)